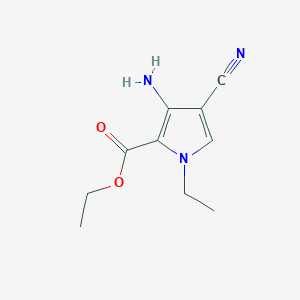

ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H13N3O2 . It has a molecular weight of 207.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2/c1-3-13-6-7 (5-11)8 (12)9 (13)10 (14)15-4-2/h6H,3-4,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique

Complex Heterocyclization Reactions : This compound is a key intermediate in the synthesis of complex heterocycles. For instance, it participates in the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The crystal and molecular structure of one such complex compound was determined by X-ray analysis (Dmitriev, Silaichev, & Maslivets, 2015).

Synthesis of Spiro Compounds : The compound is used to synthesize spiro[furo[3,4-b]pyran-4,3′-pyrroles] via a one-pot reaction with malononitrile and tetronic acid, resulting in substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates (Sal’nikova, Dmitriev, & Maslivets, 2017).

Aerial Oxidation Studies : Investigations on the aerial oxidation of derivatives of this compound have revealed the formation of 2-hydroxy-2H-pyrroles, showcasing the compound's susceptibility to environmental oxidative conditions (Cirrincione et al., 1987).

Formation of Complex Pyrrole Derivatives : The compound plays a role in creating a library of pyrrole derivatives, significant for diverse scientific applications. For instance, its reaction with cyanoacetamide and a base resulted in a range of pyrrole systems (Dawadi & Lugtenburg, 2011).

Three-Component Spiro Heterocyclization : In another study, it was used in three-component spiro heterocyclization reactions with malononitrile and cyclic enols to yield complex pyrrole derivatives, highlighting its role in synthesizing biologically significant structures (Sal’nikova, Dmitriev, Bushmeleva, Silaichev, & Maslivets, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

ethyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-3-13-6-7(5-11)8(12)9(13)10(14)15-4-2/h6H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRQEFVXYWAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=C1C(=O)OCC)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2884495.png)

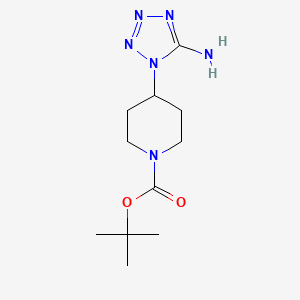

![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)

![4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate](/img/structure/B2884506.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2884508.png)

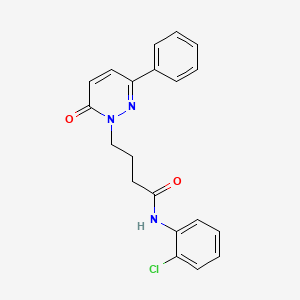

![N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2884510.png)

![2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2884512.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2884513.png)

![N-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2884516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2884517.png)